

# Application Notes & Protocols: Atto 390 NHS Ester for Super-Resolution Microscopy

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## Compound of Interest

Compound Name: Atto 390 NHS ester

Cat. No.: B12055625

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of **Atto 390 NHS ester** for super-resolution microscopy techniques, including Stimulated Emission Depletion (STED) and direct Stochastic Optical Reconstruction Microscopy (dSTORM).

## Introduction to Atto 390 NHS Ester

Atto 390 is a fluorescent dye based on a coumarin structure, characterized by a high fluorescence quantum yield, a large Stokes shift, and good photostability.<sup>[1][2]</sup> These properties make it a valuable tool for various fluorescence-based applications, including high-sensitivity detection and single-molecule work.<sup>[1]</sup> The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent labeling of primary amines on biomolecules, such as the lysine residues of proteins and antibodies, forming a stable amide bond.<sup>[3][4]</sup> This makes **Atto 390 NHS ester** a versatile reagent for preparing fluorescently labeled conjugates for advanced microscopy.

## Photophysical and Chemical Properties

The key characteristics of Atto 390 are summarized below. These properties are essential for designing imaging experiments and selecting appropriate instrument settings.

Property	Value	Reference
Excitation Maximum ( $\lambda_{abs}$ )	390 nm	
Emission Maximum ( $\lambda_{fl}$ )	476 nm	
Molar Extinction Coefficient ( $\epsilon_{max}$ )	$2.4 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	
Fluorescence Quantum Yield ( $\eta_{fl}$ )	90%	
Fluorescence Lifetime ( $\tau_{fl}$ )	5.0 ns	
Molecular Weight (NHS Ester)	440 g/mol	
Structure	Coumarin-based	
Solubility	DMSO, DMF (anhydrous)	

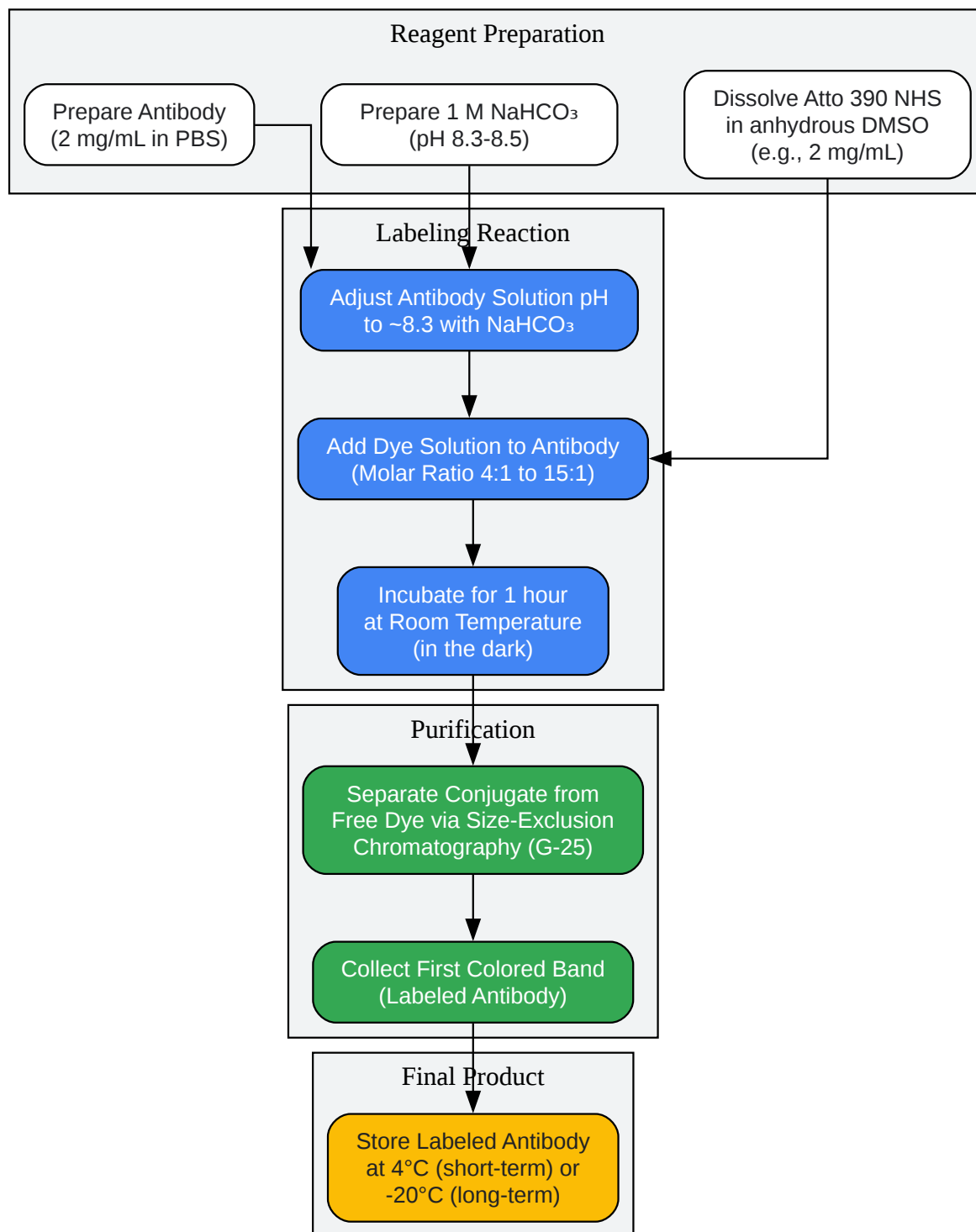
## Protocol: Antibody Labeling with Atto 390 NHS Ester

This protocol details a standard procedure for conjugating **Atto 390 NHS ester** to an IgG antibody. The protocol can be adapted for other proteins, although molar ratios may need optimization.

### Required Materials

- Antibody (or other protein) in an amine-free buffer (e.g., PBS).
- **Atto 390 NHS ester**.
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- 1 M Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution, pH 8.3-8.5.
- Purification column (e.g., Sephadex G-25 size-exclusion column).
- Phosphate-buffered saline (PBS), pH ~7.4.

## Experimental Workflow for Antibody Labeling



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Workflow for conjugating **Atto 390 NHS ester** to an antibody.

## Step-by-Step Procedure

- Prepare the Antibody Solution:
  - Dissolve the antibody in an amine-free buffer like PBS. The recommended concentration is 2 mg/mL. Using concentrations below this may decrease labeling efficiency.
  - Ensure the buffer is free of amine-containing substances like Tris or glycine. If necessary, dialyze the antibody against PBS.
- Adjust pH:
  - For the labeling reaction to proceed efficiently, the pH of the antibody solution must be between 8.0 and 8.5.
  - Add a small volume (e.g., 1/10th of the total volume) of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution.
- Prepare the Dye Stock Solution:
  - Allow the vial of **Atto 390 NHS ester** to warm to room temperature before opening to prevent moisture condensation.
  - Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 2 mg/mL. NHS esters are moisture-sensitive, and solutions should be prepared fresh.
- Perform the Labeling Reaction:
  - Add the calculated amount of dye solution to the antibody solution while gently stirring. For IgG antibodies (MW ~150 kDa), a molar excess of dye-to-protein of 4:1 to 15:1 is recommended as a starting point.
  - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purify the Conjugate:

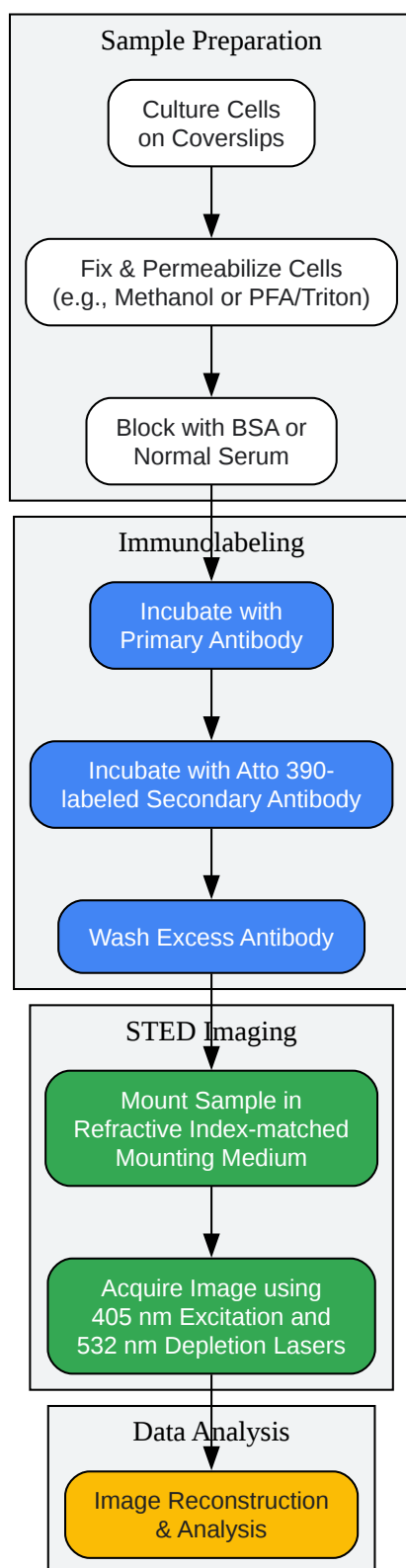
- Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH ~7.2).
- Apply the reaction mixture to the top of the column.
- Elute with PBS. The first colored band to elute is the labeled antibody, while the free, unconjugated dye will elute later in a second band.
- Store the Conjugate:
  - Store the purified antibody conjugate under the same conditions as the unlabeled antibody. For short-term storage, 4°C is suitable. For long-term storage, store at -20°C, potentially with a cryoprotectant like glycerol.

## Application Note: Atto 390 for STED Microscopy

Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that overcomes the diffraction limit by selectively deactivating fluorophores at the periphery of the excitation spot with a donut-shaped depletion laser. This narrows the effective fluorescence emission area, leading to a significant increase in resolution. The choice of fluorophore is critical, as it must be efficiently depleted by the STED laser without excessive photobleaching.

Atto 390 has been successfully demonstrated as a suitable dye for STED microscopy. Its high photostability and fluorescence quantum yield are advantageous for withstanding the high laser powers used in STED imaging.

## Experimental Workflow for STED Imaging



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General workflow for immunofluorescence STED microscopy.

## Protocol for STED Imaging with Atto 390

This protocol provides a starting point for imaging Atto 390-labeled structures with STED microscopy.

- Sample Preparation and Labeling:
  - Prepare biological samples (e.g., cultured cells on coverslips) using standard immunofluorescence protocols. This typically involves fixation (e.g., with 4% PFA or ice-cold methanol), permeabilization (if targeting intracellular antigens, e.g., with 0.1% Triton X-100), and blocking of non-specific binding sites.
  - Incubate with a primary antibody specific to the target of interest.
  - Incubate with a secondary antibody conjugated to Atto 390.
  - Wash thoroughly to remove unbound antibodies.
- Mounting:
  - Mount the coverslip onto a microscope slide using a mounting medium with a refractive index matched to the immersion oil of the objective lens (e.g.,  $n \approx 1.518$ ). This is critical for optimal STED performance.
- STED Microscope Configuration:
  - Excitation Laser: A 405 nm continuous wave (CW) laser is used to excite Atto 390 fluorescence.
  - Depletion (STED) Laser: A 532 nm CW laser is used for stimulated emission depletion. The STED laser should be shaped into a donut profile at the focal plane.
  - Detection: Fluorescence emission should be collected in a window centered around Atto 390's emission maximum (e.g., 460-500 nm).
- Image Acquisition:
  - Locate the region of interest using the excitation laser in confocal mode.

- Activate the STED laser and adjust its power to achieve the desired resolution improvement. Higher STED power generally leads to better resolution but can also increase photobleaching.
- Acquire the final super-resolution image by scanning both co-aligned laser beams across the sample.

## Expected Performance

The performance of Atto 390 in STED microscopy has been experimentally verified.

Parameter	Achieved Value	Reference
Excitation Wavelength	405 nm (CW)	
Depletion Wavelength	532 nm (CW)	
Achieved Spatial Resolution	~70 nm	

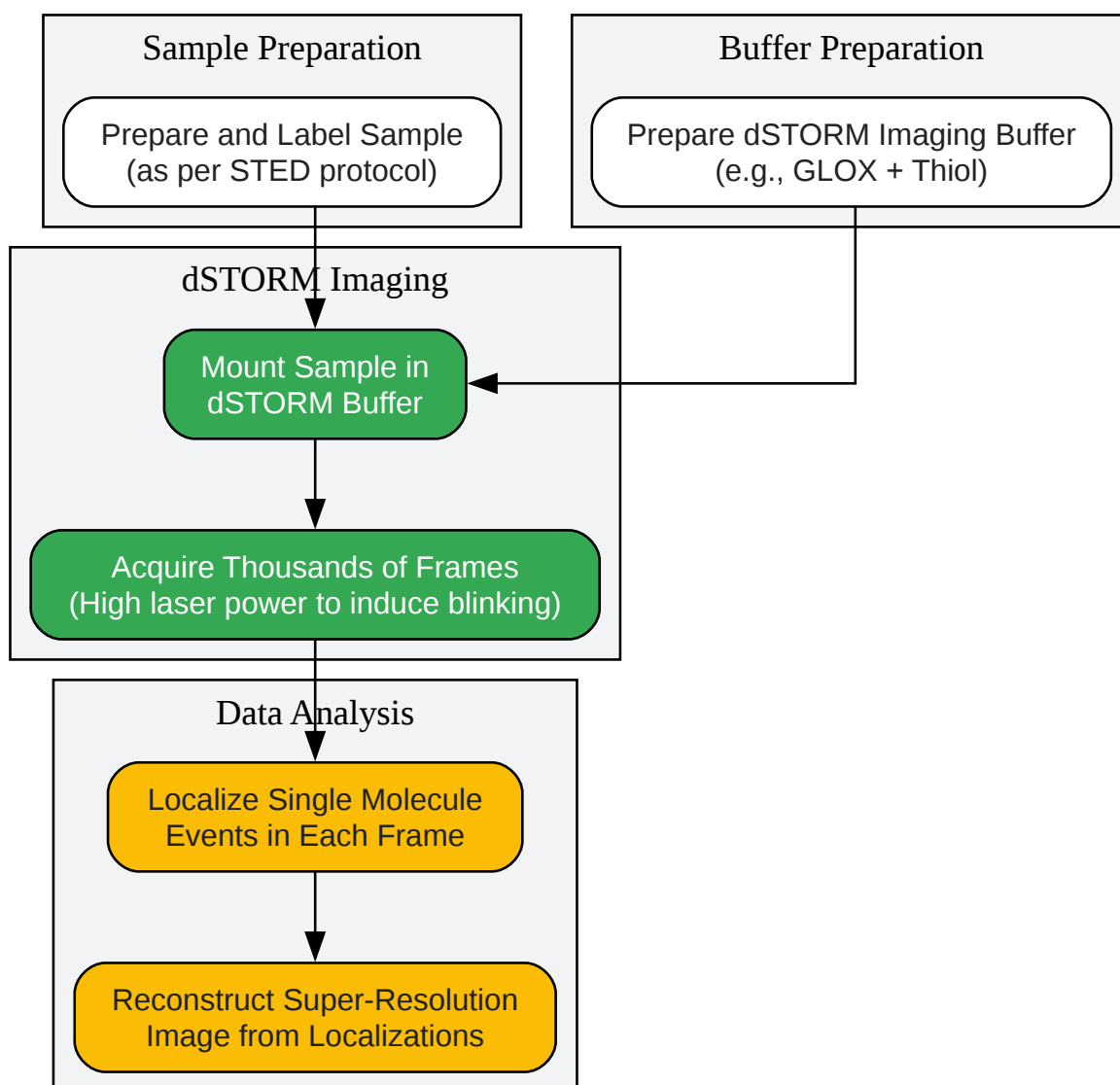
## Application Note: Atto 390 for dSTORM / PALM

Single-Molecule Localization Microscopy (SMLM) techniques like (d)STORM and PALM build a super-resolution image by precisely localizing individual fluorescent molecules that are stochastically switched between a fluorescent 'ON' state and a dark 'OFF' state. For dSTORM, this photoswitching is typically induced for conventional organic dyes by using a specific imaging buffer containing a reducing agent.

While Atto 390 is reported to be suitable for SMLM techniques like dSTORM and PALM, its application is not as widely documented as that of cyanine-based dyes (e.g., Alexa Fluor 647). The coumarin structure of Atto 390 may require different buffer conditions to achieve the optimal blinking characteristics necessary for dSTORM. The protocol below is a general starting point and requires empirical optimization.

## Experimental Workflow for dSTORM Imaging





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General workflow for dSTORM super-resolution microscopy.

## General Protocol for dSTORM Imaging

Note: This is a generalized protocol. The optimal thiol and its concentration for inducing photoswitching in Atto 390 must be determined experimentally.

- Sample Preparation and Labeling:

- Prepare and label the sample as described in the STED protocol (Section 4.2, Step 1). High labeling density is crucial for resolving structures according to the Nyquist criterion.
- Prepare dSTORM Imaging Buffer:
  - A common dSTORM buffer formulation consists of an enzymatic oxygen scavenging system (GLOX) and a thiol.
  - Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose.
  - GLOX Solution: Dissolve 14 mg Glucose Oxidase and 50  $\mu$ L of Catalase solution (e.g., 17 mg/mL) in 200  $\mu$ L of a Tris/NaCl buffer. Store at 4°C for up to 2 weeks.
  - Thiol Solution: Prepare a stock of a thiol like Cysteamine (MEA) (e.g., 1 M in HCl) or  $\beta$ -mercaptoethanol (BME).
  - Final Imaging Buffer (prepare fresh): To ~700  $\mu$ L of Buffer B, add ~7  $\mu$ L of GLOX solution and the thiol. A common starting concentration for MEA is 10-100 mM. The optimal concentration for Atto 390 needs to be tested.
- Image Acquisition:
  - Mount the labeled sample using the freshly prepared dSTORM buffer.
  - Use a widefield fluorescence microscope (TIRF is often preferred to reduce background) equipped with a high-power 405 nm laser.
  - Illuminate the sample with high laser intensity to drive most fluorophores into a dark state.
  - Acquire a long series of images (typically 5,000-20,000 frames) at a high frame rate, capturing the stochastic fluorescence bursts from individual Atto 390 molecules returning to the 'ON' state.
- Data Analysis:
  - Use specialized software to process the image stack. The software identifies the precise center of each fluorescence event in each frame, generating a list of coordinates.

- Render the final super-resolution image from the list of localized molecule coordinates.

## Expected Performance

Quantitative performance data for Atto 390 in dSTORM is not readily available in the literature. The performance must be characterized empirically for each specific setup and buffer condition. For reference, typical values for well-established dSTORM dyes are provided.

Parameter	Typical Value (for other dyes)	Notes for Atto 390
Localization Precision	10 - 30 nm	To be determined experimentally. Depends on photon count per event and background noise.
Blinking Buffer	Thiol-based (MEA, BME)	Optimal thiol and concentration for Atto 390 require validation.
Achieved Resolution	20 - 50 nm	Dependent on localization precision and labeling density.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [atto-tec.com](http://atto-tec.com) [[atto-tec.com](http://atto-tec.com)]
- 2. [sigmaaldrich.com](http://sigmaaldrich.com) [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 3. Coumarin as a general switching auxiliary to prepare photochromic and spontaneously blinking fluorophores - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 4. [biotium.com](http://biotium.com) [[biotium.com](http://biotium.com)]
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